

# Zolmitriptan N-Oxide chemical structure and properties

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## Compound of Interest

Compound Name: *Zolmitriptan N-Oxide*

Cat. No.: *B022616*

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## An In-depth Technical Guide to Zolmitriptan N-Oxide For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Zolmitriptan N-Oxide**, a primary metabolite of the anti-migraine drug Zolmitriptan.

## Chemical Structure and Physicochemical Properties

**Zolmitriptan N-Oxide**, identified as an inactive human metabolite of Zolmitriptan, is formed through the oxidation of the dimethylamino group of the parent molecule.<sup>[1][2][3]</sup> Its chemical identity and physical properties are summarized below.

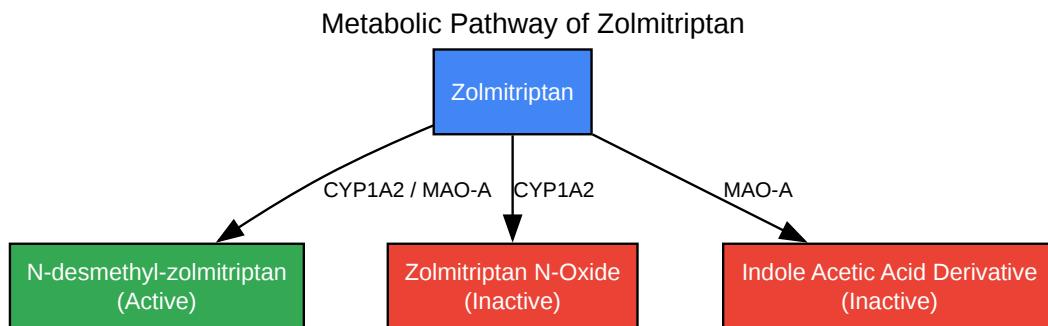
Table 1: Physicochemical Properties of Zolmitriptan N-Oxide

Property	Value	Reference(s)
IUPAC Name	N,N-dimethyl-2-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide	<a href="#">[4]</a>
Synonyms	(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone; Zolmitriptan USP Related Compound E	<a href="#">[5]</a>
CAS Number	251451-30-6	
Molecular Formula	C <sub>16</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub>	
Molecular Weight	303.36 g/mol	
Melting Point	>185°C (decomposes)	N/A
Solubility	Slightly soluble in Methanol and Water	N/A
pKa (Predicted)	12.55 ± 0.40	N/A
SMILES	C--INVALID-LINK-- ([O-])CCc1c[nH]c2ccc(C[C@H]3COC(=O)N3)cc12	N/A
InChI	InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1	

## Metabolic Pathway of Zolmitriptan

Zolmitriptan undergoes extensive hepatic metabolism to three major metabolites. The cytochrome P450 enzyme CYP1A2 and monoamine oxidase A (MAO-A) are the primary enzymes involved in its transformation. Two of these metabolites, **Zolmitriptan N-Oxide** and

an indole acetic acid derivative, are pharmacologically inactive. The third, N-desmethyl-zolmitriptan, is an active metabolite with a higher potency for the 5-HT1B/1D receptors than the parent compound.

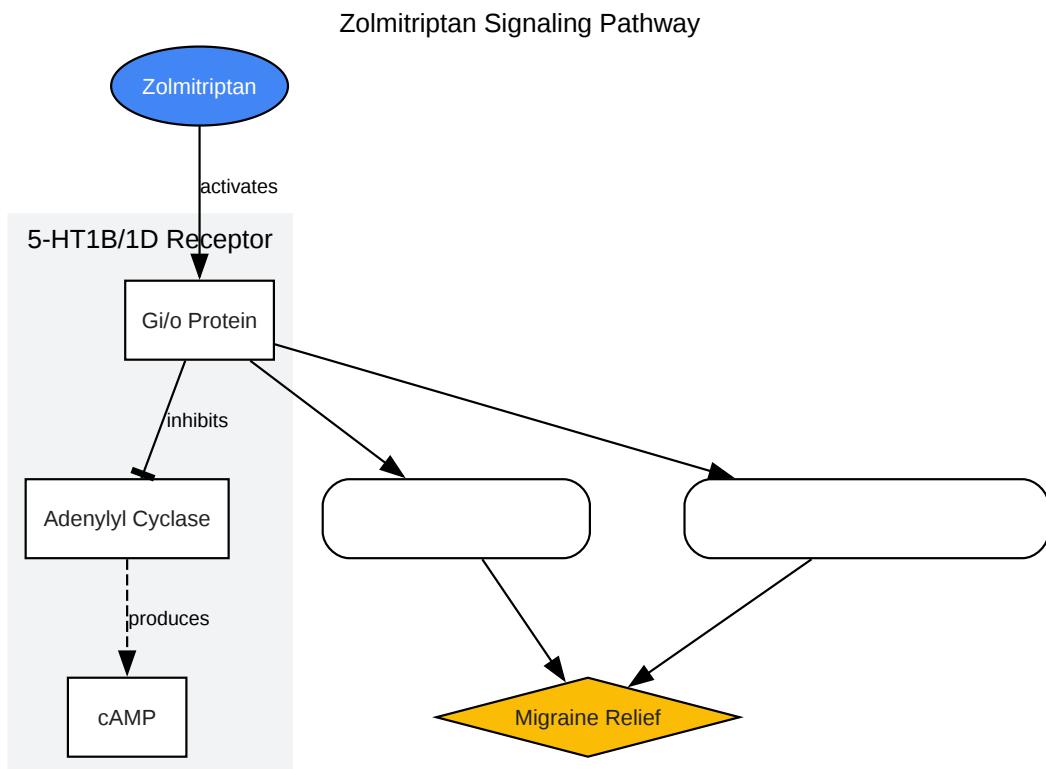


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Caption: Metabolic conversion of Zolmitriptan to its primary metabolites.

## Pharmacological Profile

**Zolmitriptan N-Oxide** is considered an inactive metabolite and does not contribute to the therapeutic effects of Zolmitriptan. The pharmacological activity of the parent drug is attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. This interaction leads to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release in the trigeminal system, thereby alleviating migraine symptoms.



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Caption: Simplified signaling pathway of Zolmitriptan via 5-HT1B/1D receptors.

## Experimental Protocols

### Synthesis

**Zolmitriptan N-Oxide** is primarily formed as a metabolite. While specific, large-scale chemical synthesis protocols are not widely published, it can be prepared through the oxidation of Zolmitriptan. A general approach involves the reaction of Zolmitriptan with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent.

like dichloromethane or methanol. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or HPLC.

The synthesis of the parent compound, Zolmitriptan, is well-documented and often involves the Fischer indole synthesis.

## Analytical Methodology: HPLC with Coulometric Detection

A validated method for the simultaneous measurement of Zolmitriptan, N-desmethylzolmitriptan, and **Zolmitriptan N-Oxide** in human plasma has been described. This method utilizes high-performance liquid chromatography (HPLC) with coulometric detection.

Table 2: HPLC Method Parameters

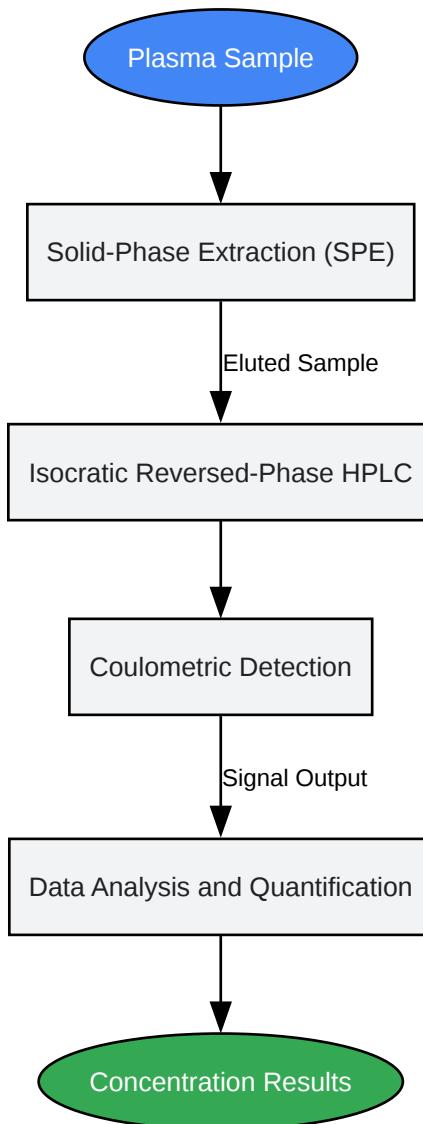
Parameter	Specification
Extraction	Solid-Phase Extraction (SPE) from plasma
Chromatography	Isocratic reversed-phase HPLC
Detection	Coulometric end-point detection
Linear Range	2-20 ng/ml for Zolmitriptan and its metabolites
Assay Sensitivity	0.5 ng for each analyte
Mean Recovery	Zolmitriptan: 87%, N-desmethylzolmitriptan: 58%, Zolmitriptan N-Oxide: 77%

### Detailed Protocol Outline:

- Sample Preparation: Extraction of Zolmitriptan, its metabolites, and an internal standard from plasma using a solid-phase extraction (SPE) cartridge.
- Chromatographic Separation: Injection of the extracted sample onto a reversed-phase HPLC column. An isocratic mobile phase is used to separate the compounds.

- Detection: The eluent from the column passes through a coulometric detector, which provides high sensitivity for the electrochemical detection of the analytes.
- Quantification: The concentration of each analyte is determined by comparing its peak area to that of a standard curve, which is linear over the range of 2-20 ng/ml.

#### HPLC Analysis Workflow for Zolmitriptan N-Oxide



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Caption: General workflow for the HPLC-based analysis of **Zolmitriptan N-Oxide**.

## Conclusion

**Zolmitriptan N-Oxide** is a key, though inactive, metabolite in the pharmacokinetic profile of Zolmitriptan. Understanding its structure, properties, and analytical detection methods is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies of Zolmitriptan. The provided methodologies and data serve as a valuable resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology. resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology.

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